2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Overview
Description
2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring substituted with a bromo-tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-bromo-4-tert-butylphenol with chloroacetyl chloride to form 2-bromo-4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and piperidine moieties can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and piperidine rings.
Reduction: Reduced forms of the phenoxy and piperidine rings.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for 2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine
- 1-bromo-4-tert-butylbenzene
- 4-(2-bromo-4-tert-butylphenoxy)butanoic acid
Uniqueness
2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of a piperidine ring with a bromo-tert-butylphenoxy group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO2/c1-13-7-6-8-14(2)21(13)18(22)12-23-17-10-9-15(11-16(17)20)19(3,4)5/h9-11,13-14H,6-8,12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQFFPAPSJUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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